4-Cyclopropylmethoxy-3-nitrobenzylamine
Overview
Description
4-Cyclopropylmethoxy-3-nitrobenzylamine is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Nucleoside Transport Proteins
Research has shown that derivatives of nitrobenzylamine, such as 4-nitrobenzylthioinosine (NBTI), are potent inhibitors of the nucleoside transport protein ENT1. Studies investigating the introduction of alkylamine substituents into these compounds have demonstrated an increase in affinity for the transport protein. Specifically, elongation of the alkylamine chain improves the inhibitory potency, with cyclopropylamine derivatives exhibiting enhanced affinity due to the presence of bulky groups. These findings suggest the potential utility of these compounds in the development of drugs targeting nucleoside transport mechanisms (Tromp et al., 2005).
Heterocyclization Reactions
The synthesis of 3-alkoxy-2H-indazoles from o-nitrobenzylamines, through a one-step heterocyclization process, showcases the utility of nitrobenzylamine derivatives in organic synthesis. This reaction is influenced by the electronic and steric nature of the substituents, highlighting the versatility of these compounds in synthesizing heterocyclic structures, which are important in drug development (Mills et al., 2006).
Synthesis of Amino Acid Derivatives
A study on Gastrodia elata Blume isolated 4-hydroxybenzyl-substituted amino acid derivatives, showcasing the relevance of such structures in natural product chemistry. Although not directly related to 4-Cyclopropylmethoxy-3-nitrobenzylamine, this research underscores the interest in benzylamine derivatives for the discovery of bioactive compounds and the exploration of their biological activities (Guo et al., 2015).
Advanced Material Applications
Graphite powder and multiwalled carbon nanotubes have been chemically modified with 4-nitrobenzylamine (4-NBA), demonstrating the compound's utility beyond biological applications. This modification aims to enhance the material properties of graphite and carbon nanotubes, suggesting potential applications in electronics, sensing technologies, and material science (Wildgoose et al., 2005).
Properties
IUPAC Name |
[4-(cyclopropylmethoxy)-3-nitrophenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-6-9-3-4-11(10(5-9)13(14)15)16-7-8-1-2-8/h3-5,8H,1-2,6-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGHGBHAYNZPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)CN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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